2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of ubiquinones. These compounds are derivatives of coenzyme Q, containing a 5,6-dimethoxy-3-methyl (1,4-benzoquinone) moiety with an isoprenyl group attached at ring position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzoquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of redox reactions and electron transfer processes.
Biology: The compound is studied for its potential role in biological electron transport chains.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its role as an electron carrier in redox reactions. The compound can undergo reversible oxidation and reduction, making it an important component in electron transport chains. Its molecular targets include various enzymes involved in redox processes, and it can influence pathways related to oxidative stress and cellular energy production .
Comparison with Similar Compounds
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: Another ubiquinone derivative with a longer alkyl chain.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar structure with a dodecyl group instead of an ethyl group
Uniqueness
2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it a valuable compound for studying electron transfer processes and developing new materials with specific redox characteristics .
Properties
CAS No. |
91971-27-6 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-5-7-6(2)8(12)10(14-3)11(15-4)9(7)13/h5H2,1-4H3 |
InChI Key |
VKNNZDDRQBZFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.